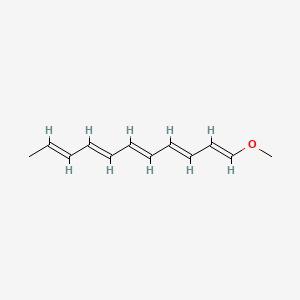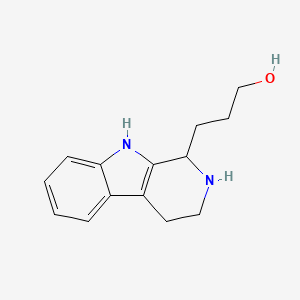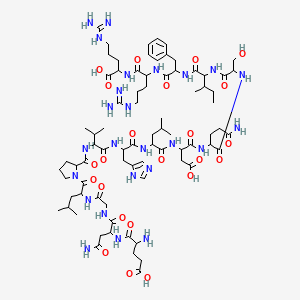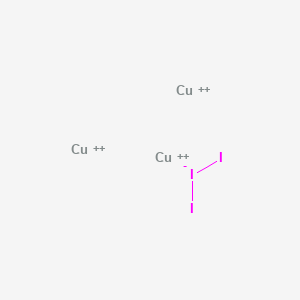![molecular formula C16H13NO B13778060 [3-(Isoquinolin-1-yl)phenyl]methanol CAS No. 1349715-97-4](/img/structure/B13778060.png)
[3-(Isoquinolin-1-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Isoquinolin-1-yl)phenyl]methanol: is a chemical compound with the molecular formula C16H13NO. It is a member of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Isoquinolin-1-yl)phenyl]methanol typically involves the reaction of isoquinoline with benzaldehyde under specific conditions. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Isoquinolin-1-yl)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: It can undergo electrophilic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4, LiAlH4
Substitution: Br2, Cl2, HNO3
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydrocarbons
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Chemistry: [3-(Isoquinolin-1-yl)phenyl]methanol is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also explored for its antimicrobial and anticancer properties .
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting specific enzymes and receptors. Its unique structure allows for the design of molecules with high specificity and potency .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of [3-(Isoquinolin-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Isoquinoline: A parent compound with a similar structure but lacking the phenylmethanol group.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological activities.
Indole Derivatives: Compounds with a similar aromatic structure and biological activities.
Uniqueness: [3-(Isoquinolin-1-yl)phenyl]methanol is unique due to the presence of both isoquinoline and phenylmethanol moieties. This dual functionality allows for a wide range of chemical reactions and biological activities, making it a versatile compound in various fields of research and industry .
Propriétés
Numéro CAS |
1349715-97-4 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
(3-isoquinolin-1-ylphenyl)methanol |
InChI |
InChI=1S/C16H13NO/c18-11-12-4-3-6-14(10-12)16-15-7-2-1-5-13(15)8-9-17-16/h1-10,18H,11H2 |
Clé InChI |
DBHNUOWVONUFLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)
![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)



![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)


![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)



